![molecular formula C15H12INO4 B6078227 2-[(2-iodobenzoyl)amino]-3-(5-methyl-2-furyl)acrylic acid](/img/structure/B6078227.png)
2-[(2-iodobenzoyl)amino]-3-(5-methyl-2-furyl)acrylic acid
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Overview
Description
2-[(2-iodobenzoyl)amino]-3-(5-methyl-2-furyl)acrylic acid, commonly known as IAFA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. IAFA is a synthetic compound that is formed by the reaction of 2-iodobenzoic acid and 5-methyl-2-furoic acid.
Mechanism of Action
The mechanism of action of IAFA is not fully understood. However, studies have suggested that IAFA may inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and bacterial growth. IAFA may also interfere with the synthesis of certain biomolecules, leading to its biological effects.
Biochemical and Physiological Effects:
Studies have shown that IAFA has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. IAFA has also been found to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, IAFA has been shown to have antibacterial effects against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
IAFA has several advantages for lab experiments, including its synthetic accessibility, high yield, and potential biological activities. However, IAFA has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of IAFA. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug discovery and material science. Additionally, there is a need to study the toxicity and pharmacokinetics of IAFA to assess its safety for human use.
Synthesis Methods
The synthesis of IAFA involves the reaction of 2-iodobenzoic acid and 5-methyl-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of IAFA, which can be purified and isolated using column chromatography.
Scientific Research Applications
IAFA has been found to have potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. IAFA has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been used as a building block in the synthesis of various compounds with potential biological activities.
properties
IUPAC Name |
(E)-2-[(2-iodobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO4/c1-9-6-7-10(21-9)8-13(15(19)20)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)(H,19,20)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMPLBZEBHBAKQ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[(2-iodobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid |
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